2-(4-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It has a molecular formula of C21H20N6O3 and a molecular weight of 404.432 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, a purine ring, and an acetamide group. The purine ring is substituted with a benzyl group and a methyl group .Scientific Research Applications
Anticancer Activity
- Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides synthesized in multiple steps were evaluated for their in vitro anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. Among these, compound 7k showed the highest activity against HeLa and MCF-7 cell lines, suggesting the potential of piperazine derivatives in anticancer treatments (Boddu et al., 2018).
Anti-inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these derivatives as COX-2 inhibitors with high selectivity indices, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- A series of novel benzoxazinone derivatives as neuropeptide Y5 antagonists were synthesized and showed in vivo activity reducing food intake in rodents, suggesting potential applications in obesity treatment (Torrens et al., 2005).
Antihistamine and Mast Cell Stabilizing Properties
- N-benzylpiperazino derivatives of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-ones were prepared and evaluated for H1-antihistamine activity, with compounds showing the ability to stabilize mast cells, indicating potential for antianaphylactic activity (Buckle et al., 1986).
Positive Inotropic Agents
- A series of compounds were synthesized and evaluated for their positive inotropic activities, with several showing favorable activities compared to milrinone, a standard drug. This highlights the potential for developing new cardiac therapeutic agents (Liu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-23-16-15(17(28)22-19(23)29)26(11-13-5-3-2-4-6-13)18(21-16)25-9-7-24(8-10-25)12-14(20)27/h2-6H,7-12H2,1H3,(H2,20,27)(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCKEXAJPBJFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.